molecular formula C22H21ClN2O5S2 B2712579 methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 941962-17-0

methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2712579
CAS No.: 941962-17-0
M. Wt: 492.99
InChI Key: PSSBSBCOYRGFER-UHFFFAOYSA-N
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Description

methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, in particular, has garnered attention due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the condensation of thiophene-2-carboxylic acid with appropriate amines and sulfonyl chlorides under controlled conditions . The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Mechanism of Action

The mechanism of action of methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(3,4-dimethylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[2-(3-chloroanilino)-2-oxoethyl]-(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-14-7-8-18(11-15(14)2)25(13-20(26)24-17-6-4-5-16(23)12-17)32(28,29)19-9-10-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSBSBCOYRGFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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